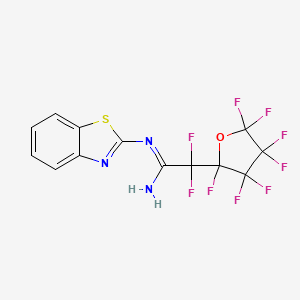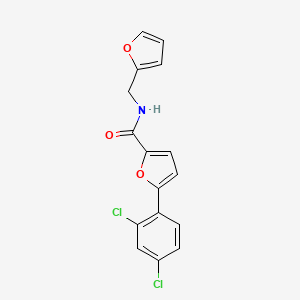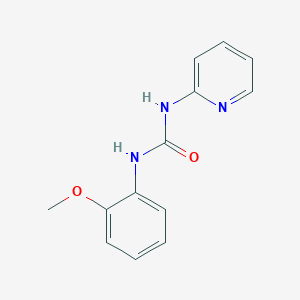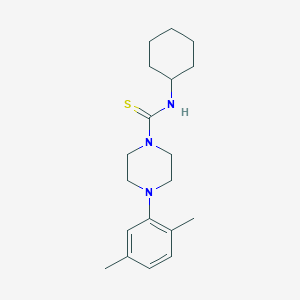![molecular formula C18H15ClO3 B5841792 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5841792.png)
7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, also known as STX140, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of coumarins and has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In cancer, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. In inflammation, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also shown promising results in various preclinical studies, making it a potential candidate for further development. However, there are also some limitations to using 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to study its safety and efficacy in humans, which will determine its potential as a therapeutic agent. Additionally, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life. Finally, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be studied in combination with other therapeutic agents to determine its potential synergistic effects.
Méthodes De Synthèse
7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is synthesized by the reaction of 7-hydroxy-4,8-dimethylcoumarin with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one in high yield and purity.
Applications De Recherche Scientifique
7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has shown anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In inflammation, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, 7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has shown neuroprotective activity by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-8-17(20)22-18-12(2)16(7-6-15(11)18)21-10-13-4-3-5-14(19)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZMUNPIMCBOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5841726.png)
![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5841750.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5841752.png)
![N-(2,6-diethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5841758.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5841764.png)
![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)




